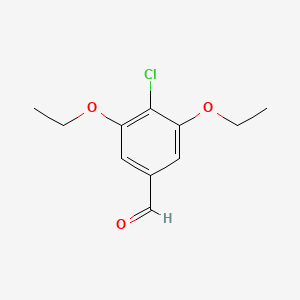

4-Chloro-3,5-diethoxybenzaldehyde

概要

説明

4-Chloro-3,5-diethoxybenzaldehyde is an organic compound belonging to the family of benzaldehydes, which are derivatives of benzene with a formyl group at the C1 position. This compound is characterized by the presence of chlorine and ethoxy groups attached to the benzene ring, making it a unique and valuable chemical in various fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-diethoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3,5-dihydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the substitution of hydroxyl groups with ethoxy groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .

化学反応の分析

Types of Reactions

4-Chloro-3,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-3,5-diethoxybenzoic acid.

Reduction: 4-Chloro-3,5-diethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

4-Chloro-3,5-diethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Chloro-3,5-diethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

類似化合物との比較

Similar Compounds

4-Chloro-3,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

4-Chloro-3,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of ethoxy groups.

Uniqueness

4-Chloro-3,5-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and properties compared to similar compounds. The ethoxy groups can affect the compound’s solubility, boiling point, and interaction with other molecules .

生物活性

4-Chloro-3,5-diethoxybenzaldehyde is an organic compound with significant potential in various biological applications. Its unique structure, featuring a chloro substituent and two ethoxy groups, contributes to its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound can be synthesized through various chemical pathways, often serving as an intermediate in the production of biologically active compounds. Its reactivity is influenced by the presence of the chloro group and the ethoxy substituents, which enhance its solubility in organic solvents and its electrophilic nature.

The compound acts primarily as an electrophile , allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific molecular targets of this compound are still under investigation, but its role in modulating enzyme activity and influencing metabolic pathways has been noted in several studies .

Antidiabetic Potential

Recent studies suggest that this compound may act as a modulator of somatostatin receptor activity, particularly subtype 5 (SSTR5). This receptor is involved in insulin regulation and glucose metabolism. By antagonizing SSTR5, the compound could enhance insulin secretion and improve glucose disposal in diabetic models .

Study on SSTR5 Modulation

A patent study highlighted the potential of this compound as a therapeutic agent for diabetes mellitus by modulating SSTR5 activity. It was suggested that this modulation could lead to improved insulin sensitivity and reduced hyperglycemia .

Cytotoxicity Against Cancer Cells

In a study examining related compounds' effects on prostate cancer cells, analogues of benzaldehyde derivatives showed significant cytotoxicity (IC50 values ranging from 10 to 200 μM). Although direct studies on this compound are necessary, these findings indicate a potential pathway for exploring its anticancer properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar benzaldehyde derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3,5-dimethoxybenzaldehyde | Methoxy groups instead of ethoxy | Similar reactivity; potential cytotoxic effects noted |

| 2-Chloro-4,5-diethoxybenzaldehyde | Chlorine atom substituent | Increased reactivity; used in various organic syntheses |

| 2,5-Dihydroxybenzaldehyde | Hydroxy groups at 2 and 5 positions | Exhibits different chemical properties; lower toxicity |

特性

IUPAC Name |

4-chloro-3,5-diethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGUZCQQVNVWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1Cl)OCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。